molecular formula C20H20N2O4S2 B12202094 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

Cat. No.: B12202094
M. Wt: 416.5 g/mol
InChI Key: ULINVURBAZNVTN-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system substituted with a phenyl group at position 3 and a 2-methoxyphenylacetamide moiety at position 2. The (2E) configuration indicates a specific spatial arrangement of the substituents around the double bond, influencing its molecular geometry and intermolecular interactions. Its synthesis likely involves cyclization and oxidation steps, with structural characterization relying on techniques like X-ray crystallography, as suggested by the use of SHELX software in related studies .

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H20N2O4S2/c1-26-17-10-6-5-7-14(17)11-19(23)21-20-22(15-8-3-2-4-9-15)16-12-28(24,25)13-18(16)27-20/h2-10,16,18H,11-13H2,1H3

InChI Key

ULINVURBAZNVTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves several steps. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The target compound shares structural homology with N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide (CAS: 900286-41-1, ). Key differences include:

  • Substituents : The target compound has a phenyl and 2-methoxyphenyl group, whereas ’s analog features 2,4-difluorophenyl and 4-fluorophenyl groups.
  • Molecular Weight : The fluorinated analog (C₁₉H₁₅F₃N₂O₃S₂, MW ≈ 440 g/mol) is slightly lighter than the target compound (estimated C₂₀H₁₈N₂O₄S₃, MW ≈ 446 g/mol) due to fewer carbon atoms and hydrogen substitution with fluorine.

Stereochemical Isomerism

The Z isomer of the target compound (CAS: 902047-85-2, ) differs only in the configuration around the double bond. The (2E) vs.

  • Solubility : The E isomer’s extended conformation may reduce steric hindrance, improving aqueous solubility.
  • Biological Activity : Isomer-specific binding to targets (e.g., enzymes or receptors) could lead to divergent pharmacological profiles, though experimental data are currently lacking .

Physicochemical Properties

Compound Name Molecular Formula Substituents Configuration Molecular Weight (g/mol) Key Properties
Target Compound C₂₀H₁₈N₂O₄S₃ Phenyl, 2-methoxyphenyl E ~446 Moderate solubility in polar solvents due to methoxy groups
Fluorinated Analog () C₁₉H₁₅F₃N₂O₃S₂ 2,4-Difluorophenyl, 4-FPh E ~440 High lipophilicity; potential CNS penetration
Z Isomer () C₂₀H₁₈N₂O₄S₃ Phenyl, 2-methoxyphenyl Z ~446 Possible crystalline stability differences

Research Findings and Gaps

  • Activity Data: Limited information exists on the biological efficacy of the target compound. Fluorinated analogs () suggest a focus on anti-infective applications, while methoxy-substituted derivatives may prioritize anti-inflammatory or anticancer targets.
  • Synthetic Challenges : Isomer-specific synthesis (E vs. Z) requires precise reaction conditions, as seen in ’s Z-isomer synthesis.

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